molecular formula C₇H₁₃D₃ClNO₃ B1141299 D,L-Carnitine-d3 Chloride CAS No. 119766-67-5

D,L-Carnitine-d3 Chloride

Cat. No.: B1141299
CAS No.: 119766-67-5
M. Wt: 200.68
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of D,L-Carnitine-d3 Chloride involves the incorporation of deuterium atoms into the carnitine molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. One common method involves the reaction of deuterated trimethylamine with a deuterated precursor of carnitine, followed by the addition of hydrochloric acid to form the chloride salt .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using deuterated starting materials. The process is optimized to ensure high yield and purity of the final product. The compound is then purified using techniques such as crystallization and chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: D,L-Carnitine-d3 Chloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: D,L-Carnitine-d3 Chloride is used as an internal standard in mass spectrometry for the quantification of carnitine and its derivatives in various samples. This helps in accurate measurement and analysis of carnitine levels in biological and environmental samples .

Biology: In biological research, this compound is used to study the metabolism of fatty acids and the role of carnitine in cellular processes. It is also used in studies related to mitochondrial function and energy production .

Medicine: In medical research, this compound is used to investigate carnitine deficiencies and related metabolic disorders. It is also used in clinical studies to monitor carnitine levels in patients undergoing treatment for various conditions .

Industry: In the pharmaceutical industry, this compound is used in the development and quality control of carnitine-based supplements and medications. It is also used in the production of deuterated compounds for research and development purposes .

Mechanism of Action

D,L-Carnitine-d3 Chloride functions by facilitating the transport of long-chain fatty acids into the mitochondrial matrix, where they undergo β-oxidation to produce energy. The deuterium atoms in the compound do not alter its biological activity but make it useful for tracing and quantification in analytical studies . The molecular targets include carnitine transporters and enzymes involved in fatty acid metabolism .

Comparison with Similar Compounds

Uniqueness: D,L-Carnitine-d3 Chloride is unique due to its ability to serve as an internal standard for both D- and L- forms of carnitine, making it versatile for various analytical applications. Its deuterated nature enhances its stability and accuracy in mass spectrometry .

Biological Activity

D,L-Carnitine-d3 Chloride, a deuterated form of carnitine, serves as a vital compound in metabolic research, particularly in the study of fatty acid metabolism and mitochondrial function. This article explores its biological activity, mechanisms of action, and applications in various fields, supported by research findings and case studies.

Overview of this compound

This compound is a stable isotope-labeled compound used primarily as an internal standard in mass spectrometry. Its deuterium labeling allows researchers to accurately trace and quantify carnitine and its derivatives in biological samples, enhancing the understanding of carnitine metabolism and its implications in health and disease .

This compound facilitates the transport of long-chain fatty acids into the mitochondrial matrix, where they undergo β-oxidation to produce energy. The presence of deuterium does not alter its biological activity but provides a means for tracing metabolic pathways involving carnitine .

Biological Functions

Fatty Acid Metabolism:

  • This compound plays a crucial role in the oxidation of fatty acids by transporting them into mitochondria.
  • It is involved in energy production and lipid metabolism, which are essential for maintaining cellular functions.

Studies on Gut Microbiome Interaction:

  • Research indicates that L-carnitine can influence gut microbiota, leading to the production of metabolites such as γ-butyrobetaine (γBB) through microbial fermentation .
  • In experiments with conventional mice, ingestion of L-carnitine resulted in significant plasma levels of d3-γBB, confirming its role as a precursor for gut microbial metabolism .

Table 1: Summary of Key Studies Involving this compound

Study ReferenceFocus AreaKey Findings
Fatty Acid MetabolismDemonstrated the role of this compound in mitochondrial fatty acid transport.
Gut MicrobiomeShowed that L-carnitine is metabolized by gut microbes into γBB, influencing cardiovascular health.
Metabolic PathwaysHighlighted the use of Isovaleryl-DL-carnitine-d3 chloride as a tracer in metabolic studies.

Case Studies

  • Carnitine Deficiency and Metabolic Disorders:
    • Clinical studies have utilized this compound to investigate carnitine deficiencies, particularly in patients with metabolic disorders. Monitoring carnitine levels has proven essential for assessing treatment efficacy .
  • Impact on Lipid Profiles:
    • A study indicated that vitamin D deficiency could increase carnitine levels while decreasing triglycerides, suggesting an interplay between vitamin D status and lipid metabolism involving carnitines . This relationship underscores the importance of this compound in understanding lipid homeostasis.

Applications

Pharmaceutical Research:

  • This compound is extensively used in pharmaceutical development for quality control and formulation of carnitine-based supplements.
  • Its isotopic labeling is crucial for ensuring accurate measurements during drug development processes.

Clinical Monitoring:

  • The compound aids in monitoring carnitine levels in patients undergoing treatments for various conditions, providing insights into metabolic health.

Properties

IUPAC Name

4-[dimethyl(trideuteriomethyl)azaniumyl]-3-hydroxybutanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO3.ClH/c1-8(2,3)5-6(9)4-7(10)11;/h6,9H,4-5H2,1-3H3;1H/i1D3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXXCENBLGFBQJM-NIIDSAIPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)CC(CC(=O)[O-])O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])[N+](C)(C)CC(CC(=O)[O-])O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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